1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate
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Overview
Description
1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate is a synthetic organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an ester, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and the use of advanced technologies like microwave-assisted synthesis or flow chemistry can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate include other azepine derivatives with different substituents. Examples include:
- 1-tert-Butyl 3-methyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate
- 1-tert-Butyl 3-phenyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, physical properties, and potential applications. The tert-butyl and ethyl groups may impart unique steric and electronic effects, differentiating it from other azepine derivatives.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2,3,4,7-tetrahydroazepine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)11-8-6-7-9-15(10-11)13(17)19-14(2,3)4/h6-7,11H,5,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMKOLRHIFMVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478397 |
Source
|
Record name | 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851593-71-0 |
Source
|
Record name | 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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